Boc-4-(trifluoromethyl)-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

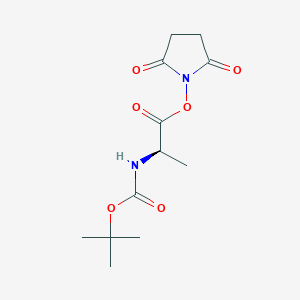

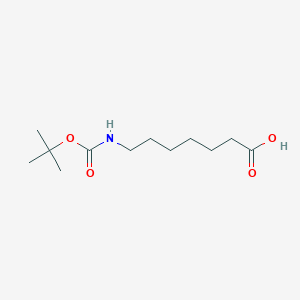

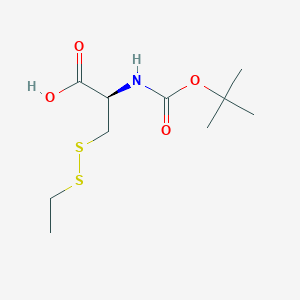

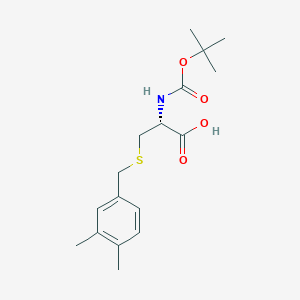

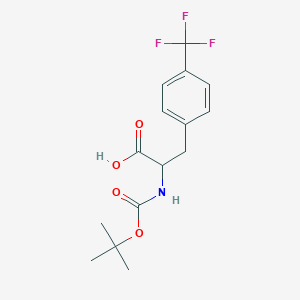

“Boc-4-(trifluoromethyl)-D-phenylalanine” is also known as “®-3- (Boc-amino)-3- [4- (trifluoromethyl)phenyl]propionic acid” or “Boc-4- (trifluoromethyl)-L-β-phenylalanine”. Its empirical formula is C15H18F3NO4 .

Molecular Structure Analysis

The molecular formula of “Boc-4-(trifluoromethyl)-D-phenylalanine” is C16H20F3NO4, with an average mass of 347.329 Da and a monoisotopic mass of 347.134430 Da .Chemical Reactions Analysis

While specific chemical reactions involving “Boc-4-(trifluoromethyl)-D-phenylalanine” are not available, Boc-amino acids are generally used in peptide synthesis. They can undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis

“Boc-4-(trifluoromethyl)-D-phenylalanine” is a solid compound . Unfortunately, detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology.

Peptide Synthesis

Suzuki–Miyaura Coupling

- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, can be used as protective groups in carbohydrate chemistry . This involves processes for acylation, silylation, and alkylation of glycoside-derived boronates .

- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates .

- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development, vaccine design, and chemical biology .

- Methods of Application : In peptide synthesis, amino acids are linked together via peptide bonds. The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in peptide synthesis . It prevents unwanted peptide bond formation at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired peptide sequence has been assembled .

- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in peptide synthesis allows for the production of peptides with specific sequences. These peptides can be used for various research and therapeutic applications .

Carbohydrate Chemistry

Peptide Synthesis

- Summary of the Application : Boronic esters, such as Boc-4-(trifluoromethyl)-D-phenylalanine, have been applied extensively in drug delivery . This involves the use of boronic esters as protective groups in the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives .

- Methods of Application : The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

- Results or Outcomes : The use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups allows for efficient and practical protocols for selective functionalization of carbohydrates . This has potential applications in the field of drug delivery.

- Summary of the Application : Boc-4-(trifluoromethyl)-D-phenylalanine is used in organic synthesis . It is used as a building block in the synthesis of various organic compounds .

- Methods of Application : The Boc (tert-butoxycarbonyl) group in Boc-4-(trifluoromethyl)-D-phenylalanine is a protective group used in organic synthesis . It prevents unwanted reactions at the amino group of the amino acid during the synthesis process. The Boc group can be removed under acidic conditions after the desired organic compound has been synthesized .

- Results or Outcomes : The use of Boc-4-(trifluoromethyl)-D-phenylalanine in organic synthesis allows for the production of various organic compounds with specific structures. These compounds can be used for various research and industrial applications .

Drug Delivery

Organic Synthesis

Propiedades

IUPAC Name |

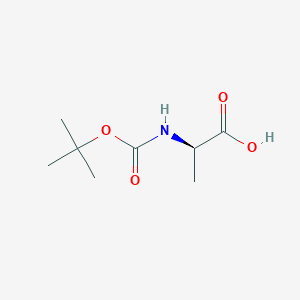

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCCWNHCHCWAZ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

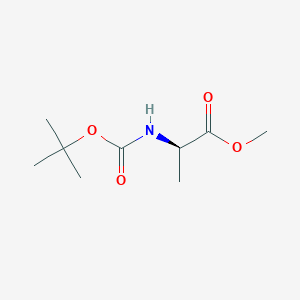

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-(trifluoromethyl)-D-phenylalanine | |

CAS RN |

82317-83-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.